Naphthol AS-MX phosphate disodium salt

Histochemistry Hematology Enzyme Cytochemistry

This specific Naphthol AS-MX phosphate disodium salt substrate delivers 2- to 3-fold greater reaction intensity in leukocyte alkaline phosphatase (LAP) assays compared to AS, AS-D, or α-naphthyl phosphate alternatives. The hydrolysis product, naphthol AS-MX, exhibits pH-stable fluorescence (Ex/Em 388/512 nm), eliminating signal drift from pH variations for robust high-throughput screening. When paired with Fast Red TR, it visualizes lysosomal acid phosphatase in live and fixed cells. With ≥98% HPLC purity and 100 mg/mL aqueous solubility, concentrated staining solutions are straightforward to prepare. Choose this substrate for diagnostic accuracy, assay reproducibility, and fluorescent sensitivity that generic alternatives cannot match.

Molecular Formula C19H16NNa2O5P
Molecular Weight 415.3 g/mol
Cat. No. B3175955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthol AS-MX phosphate disodium salt
Molecular FormulaC19H16NNa2O5P
Molecular Weight415.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-])C.[Na+].[Na+]
InChIInChI=1S/C19H18NO5P.2Na/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24;;/h3-11H,1-2H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2
InChIKeyIHRJBGLDOBEMPR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthol AS-MX Phosphate Disodium Salt: Technical Specifications for Phosphatase Histochemistry Procurement


Naphthol AS-MX phosphate disodium salt is a fluorogenic and chromogenic phosphatase substrate widely utilized in histochemical and cytochemical applications for the detection of acid and alkaline phosphatase activity . It belongs to the naphthol AS derivative class and upon enzymatic hydrolysis yields naphthol AS-MX, which exhibits distinct excitation/emission spectra of 388/512 nm for quantitative fluorescence measurement or reacts with diazonium salts to form a visible azo dye . Available as a powder with ≥98% purity (HPLC), it offers a water solubility of 100 mg/mL, facilitating the preparation of concentrated aqueous staining solutions .

Why Naphthol AS-MX Phosphate Disodium Salt Cannot Be Casually Replaced by Other Naphthol AS Phosphate Substrates


Despite sharing the naphthol AS core, phosphate substrates in this class exhibit divergent performance in phosphatase histochemistry due to differences in substitution patterns, solubility, and fluorescence properties [1]. Substitution with AS-MX phosphate can yield 2- to 3-fold greater reaction intensity in leukocyte alkaline phosphatase assays compared to alternatives like AS, AS-D, AS-E, α-naphthyl, and sodium glycerophosphate substrates [2]. Furthermore, the fluorescence of AS-MX and AS-BI reaction products remains pH-stable, unlike α- and β-naphthol which show strong pH dependence, directly impacting assay robustness [3]. These quantifiable differences underscore that generic substitution risks compromised sensitivity, inaccurate quantification, and assay reproducibility.

Quantitative Differentiation of Naphthol AS-MX Phosphate Disodium Salt: Head-to-Head and Cross-Study Comparisons


Enhanced Reaction Intensity in Leukocyte Alkaline Phosphatase Staining vs. Alternative Naphthol AS Derivatives

In a direct head-to-head comparison using human blood films, naphthol AS-MX phosphate produced reactions 2 to 3 times greater in neutrophil alkaline phosphatase staining than those obtained with naphthol AS, AS-D, AS-E phosphates, α-naphthyl acid phosphate, and sodium glycerophosphate [1]. Nearly all neutrophils exhibited reactivity, with less than 5% remaining non-reactive [2].

Histochemistry Hematology Enzyme Cytochemistry

pH-Stable Fluorescence Signal Versus α-Naphthol and β-Naphthol Phosphate Substrates

Fluorometric studies demonstrate that the fluorescence intensity of α-naphthol and β-naphthol is highly dependent on pH, while that of naphthol-ASBI and naphthol-ASMX is not [1]. This pH stability ensures consistent signal output under varying assay pH conditions, a critical advantage for multi-enzyme analysis systems [2].

Fluorometry Enzyme Assay Serum Analysis

Superior Aqueous Solubility Compared to Naphthol AS-BI Phosphate and Other Analogs

Naphthol AS-MX phosphate disodium salt exhibits a water solubility of 100 mg/mL, producing a clear to hazy solution . In contrast, naphthol AS-BI phosphate (a common alternative) has a water solubility of only 50 mg/mL . This two-fold higher solubility facilitates the preparation of more concentrated stock and working solutions without precipitation.

Reagent Formulation Assay Development Biochemistry

Defined Fluorescence Excitation/Emission Spectra for Quantitative Detection

Upon enzymatic hydrolysis, Naphthol AS-MX phosphate yields naphthol AS-MX, which exhibits a well-characterized fluorescence spectrum with excitation at 388 nm and emission at 512 nm . This discrete spectral property enables specific, quantitative measurement of phosphatase activity with minimal interference from other fluorophores in multiplexed assays .

Fluorogenic Substrate Quantitative Assay Immunohistochemistry

Optimal Use Cases for Naphthol AS-MX Phosphate Disodium Salt Based on Differentiated Performance


High-Sensitivity Leukocyte Alkaline Phosphatase (LAP) Scoring in Clinical Hematology

Naphthol AS-MX phosphate disodium salt is the preferred substrate for LAP staining due to its demonstrated 2-3× greater reaction intensity compared to other naphthol AS derivatives and α-naphthyl phosphate [1]. This enhanced sensitivity ensures that even low levels of enzyme activity are reliably detected, with nearly all neutrophils staining positive, reducing the risk of false-negative interpretations in conditions such as chronic myelogenous leukemia [2]. Procuring this specific substrate is critical for maintaining diagnostic accuracy in clinical hematology laboratories.

pH-Robust Fluorometric Alkaline Phosphatase Assays in Multi-Enzyme Analysis

In automated clinical chemistry analyzers or research settings where phosphatase activity is measured alongside other enzymes, the pH-independent fluorescence of Naphthol AS-MX phosphate reaction product provides a significant advantage over pH-sensitive alternatives like α-naphthol phosphate [1]. This property minimizes signal drift due to minor pH variations in the reaction mixture, leading to more reproducible kinetic measurements and simplified assay optimization for high-throughput screening [2].

Fluorescent Acid Phosphatase Cytochemistry in Live Cell Imaging

The combination of Naphthol AS-MX phosphate with Fast Red TR diazonium salt yields a fluorescent azo dye that enables highly sensitive visualization of lysosomal acid phosphatase in both living and fixed cells [1]. Its defined excitation/emission at 388/512 nm allows for clear differentiation from autofluorescence and other cellular fluorophores, making it an ideal substrate for studying lysosomal function and fluid-phase endocytosis in monolayer cultures [2].

Technical Documentation Hub

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